molecular formula C9H16O2 B1347177 2-But-3-enoxyoxane CAS No. 59574-65-1

2-But-3-enoxyoxane

Cat. No. B1347177
Key on ui cas rn: 59574-65-1
M. Wt: 156.22 g/mol
InChI Key: BZZVUZRTCAMISL-UHFFFAOYSA-N
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Patent
US07476679B2

Procedure details

Into a 500-mL flask containing 2-(3-butenyloxy)tetrahydropyran (49.0 g, 0.314 mol) in CH2Cl2 (500 mL) under a nitrogen atmosphere and cooled to 0° C. was added freshly crystallized m-chloroperoxybenzoic acid (95 g, 0.55 mol). The mixture was maintained at 0° C. for a period of 24 h. The precipitated benzoic acid was removed via vacuum filtration. The filtrate thus obtained was washed successively with 10% aqueous sodium hydroxide (500 mL) and saturated aqueous sodium sulfite (500 mL), respectively, the organic layer dried over anhydrous MgSO4 and concentrated in vacuo to afford tetrahydro-2-(oxiranylethoxy)-2H-pyran as a pure clear colorless liquid (52 g, 95%), which was used without any further purification: 1H NMR (CDCl3, 300 MHz) δ 4.62 (s, 1H], 3.86-3.92 [m, 2H], 3.52-3.55 [m, 2H], 3.08 [br, 1H], 2.78-2.81 [t, J=3 Hz, 1H], 2.53-2.55 [t, J=3 Hz, 1H], 1.53-1.88 [m, 8H].
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][O:7]1)[CH2:2][CH:3]=[CH2:4].ClC1C=C(C=CC=1)C(OO)=[O:17]>C(Cl)Cl>[O:17]1[CH2:4][CH:3]1[CH2:2][CH2:1][O:5][CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][O:7]1

Inputs

Step One
Name
Quantity
49 g
Type
reactant
Smiles
C(CC=C)OC1OCCCC1
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
95 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintained at 0° C. for a period of 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The precipitated benzoic acid was removed via vacuum filtration
CUSTOM
Type
CUSTOM
Details
The filtrate thus obtained
WASH
Type
WASH
Details
was washed successively with 10% aqueous sodium hydroxide (500 mL) and saturated aqueous sodium sulfite (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
respectively, the organic layer dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
O1C(C1)CCOC1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 52 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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